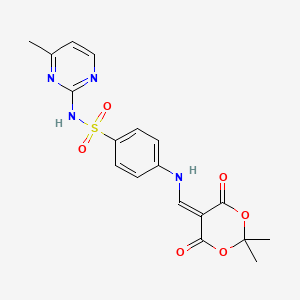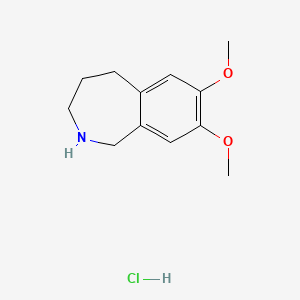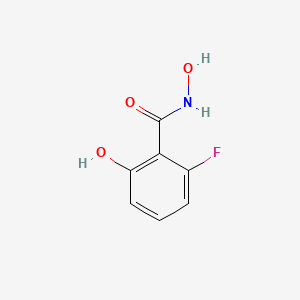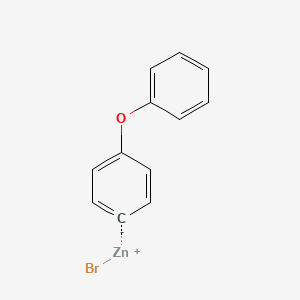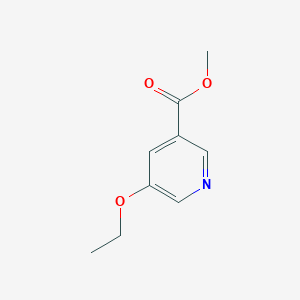
4-(4,4-Dimethylcyclohexyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,4-Dimethylcyclohexyl)phenylboronic acid, also known as DM-CycloHex-BPin, is a boronic acid derivative used in organic synthesis and medicinal chemistry. It has a molecular weight of 232.13 .
Molecular Structure Analysis
The IUPAC name for this compound is (4-(4,4-dimethylcyclohexyl)phenyl)boronic acid . The InChI code for this compound is 1S/C14H21BO2/c1-14(2)9-7-12(8-10-14)11-3-5-13(6-4-11)15(16)17/h3-6,12,16-17H,7-10H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Phenylboronic acids and their derivatives, including 4-(4,4-Dimethylcyclohexyl)phenylboronic acid, are compounds of significant interest in scientific research due to their versatile chemical properties. These compounds have been explored across various fields, including organic synthesis, material science, and biomedical research.
Applications in Organic Synthesis
One of the pivotal roles of phenylboronic acids is in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds to synthesize various complex molecules. Phenylboronic acids serve as crucial reagents in these reactions due to their stability and reactivity under mild conditions. For instance, the development and application of palladium nanoparticles on renewable polysaccharides as catalysts for the Suzuki cross-coupling of halobenzenes and phenylboronic acids demonstrate the utility of these compounds in enhancing the efficiency and sustainability of synthetic methodologies (Wolfson & Levy‐Ontman, 2020).
Biomedical Applications
In the biomedical field, phenylboronic acids have shown promise in the development of biosensors and drug delivery systems. Their ability to selectively bind to diols, a feature present in sugars, has been exploited for the construction of glucose sensors, essential for diabetes management. Recent progress in electrochemical biosensors based on phenylboronic acid and its derivatives highlights their potential in creating sensitive and selective glucose sensors (Anzai, 2016). Additionally, phenylboronic acid-modified materials have been investigated for their pH- and sugar-sensitive properties, which are particularly useful in designing drug delivery systems that can respond to the biochemical environment, thereby releasing therapeutic agents in a controlled manner (Sato, Yoshida, Takahashi, & Anzai, 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
[4-(4,4-dimethylcyclohexyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-14(2)9-7-12(8-10-14)11-3-5-13(6-4-11)15(16)17/h3-6,12,16-17H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMIWWSLZCKLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCC(CC2)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


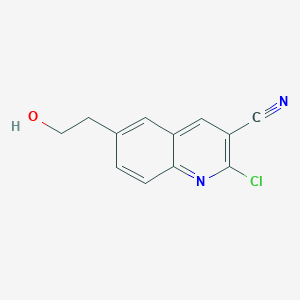
![Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6360638.png)


